Bohenin

Description

Propriétés

IUPAC Name |

[3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H124O6/c1-4-7-10-13-16-19-22-25-28-30-32-34-37-39-42-45-48-51-54-57-63(66)69-60-62(71-65(68)59-56-53-50-47-44-41-36-27-24-21-18-15-12-9-6-3)61-70-64(67)58-55-52-49-46-43-40-38-35-33-31-29-26-23-20-17-14-11-8-5-2/h27,36,62H,4-26,28-35,37-61H2,1-3H3/b36-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKKMDRSYOCXLG-RLANJUCJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H124O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1001.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:0/18:1(9Z)/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77145-68-7 | |

| Record name | Bohenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E62B2M7C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Bohenin?

An In-depth Technical Guide to the Chemical Structure of Bohenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and food science.

Chemical Identity and Structure

This compound, also known as 1,3-dibehenoyl-2-oleoyl glycerol (B35011) (BOB), is a mixed-acid triglyceride.[1] It consists of a glycerol backbone esterified with two molecules of behenic acid at the sn-1 and sn-3 positions, and one molecule of oleic acid at the sn-2 position.[2]

Chemical Descriptors

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Descriptor | Value | Source |

| IUPAC Name | [3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | PubChem[1] |

| Synonyms | 1,3-Dibehenoyl-2-oleoyl glycerol, BOB, 1,3-Behenic-2-oleic glyceride | PubChem[1] |

| Chemical Formula | C65H124O6 | PubChem[1] |

| Molecular Weight | 1001.7 g/mol | PubChem[1] |

| SMILES String | CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | PubChem |

| InChI Key | PTKKMDRSYOCXLG-UHFFFAOYSA-N | PubChem |

| CAS Number | 77145-68-7 | PubChem[1] |

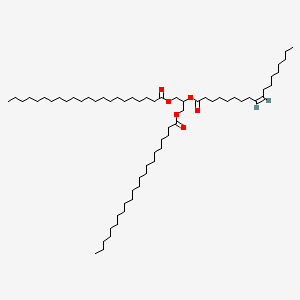

Structural Diagram

The chemical structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound (1,3-dibehenoyl-2-oleoyl glycerol).

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its computed and experimental physical properties is provided in Table 2.

| Property | Value | Source |

| Physical Description | Solid | Human Metabolome Database[1] |

| logP (octanol-water partition coefficient) | 24.79 (Extrapolated) | Human Metabolome Database[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 64 | PubChem |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via enzymatic interesterification. A common method involves the reaction of a high oleic acid triglyceride source, such as high oleic acid sunflower oil (HOSO), with behenic acid methyl ester (BME) in the presence of a 1,3-regiospecific lipase, such as Lipozyme RM IM.[3][4] This process is typically carried out in a solvent-free system.[3][4]

Experimental Workflow for Enzymatic Synthesis of this compound:

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Optimized Reaction Conditions: [4]

-

Reaction Temperature: 72 °C

-

Reaction Time: Approximately 8 hours

-

Substrate Molar Ratio (BME to HOSO): 2.5:1

-

Enzyme Load: 10% (w/w)

-

Pre-equilibration Water Activity of Enzyme: 0.28

Purification: The resulting product mixture, rich in this compound, can be purified using techniques such as short-range molecular distillation followed by a two-step solvent fractionation to achieve a high purity of the target triglyceride.[4]

Spectroscopic Analysis

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

3.2.1. Infrared (IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for the analysis of triglycerides.[5][6] The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1740-1750 cm⁻¹, C-O stretching vibrations between 1000 and 1300 cm⁻¹, and C-H stretching and bending vibrations of the long fatty acid chains.[7]

3.2.2. Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the detailed analysis of triglyceride species.[8][9] For this compound, electrospray ionization (ESI) would likely produce a prominent ammonium (B1175870) adduct ion [M+NH₄]⁺ in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would result in neutral loss fragments corresponding to the individual fatty acid chains (behenic acid and oleic acid), allowing for the confirmation of the fatty acid composition and their positions on the glycerol backbone.[10]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information for triglycerides.[11][12]

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the glycerol backbone protons, the α-carbonyl methylene (B1212753) protons of the fatty acid chains, the double bond protons of the oleic acid moiety, and the terminal methyl groups of the fatty acid chains.[13]

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, the olefinic carbons of the oleic acid chain, and the numerous methylene carbons of the long alkyl chains.[11]

Biological Activity and Applications

The primary application of this compound is in the food industry, particularly in chocolate and chocolate coatings, where it serves as a tempering aid and anti-blooming agent at levels not to exceed 5% by weight of the total fat.[1] Fat bloom is a common quality defect in chocolate characterized by a whitish layer on the surface, and this compound helps to prevent its formation.[2]

As a triglyceride, this compound is a source of dietary fat and energy.[14] Triglycerides are metabolized in the body to provide fatty acids and glycerol, which are used for energy or stored in adipose tissue.[15] There is limited specific research on the direct signaling pathways or unique pharmacological activities of this compound beyond its role as a dietary lipid and food additive. The biological effects would be expected to be similar to those of other dietary mixed-acid triglycerides.[16][17]

References

- 1. This compound | C65H124O6 | CID 71587282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatically catalyzed synthesis of anti-blooming agent 1,3-dibehenoyl-2-oleoyl glycerol in a solvent-free system: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Triglycerides and Glycerol Concentration Determinations Using Plasma FT-IR Spectra [opg.optica.org]

- 7. Simultaneous determination of mono-, di-, and triglycerides in multiphase systems by online Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. chemistry.uoc.gr [chemistry.uoc.gr]

- 12. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. lndcollege.co.in [lndcollege.co.in]

- 16. Mixed triglyceride | chemical compound | Britannica [britannica.com]

- 17. Bioactive Compounds for the Management of Hypertriglyceridemia: Evidence From Clinical Trials and Putative Action Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bohenin (1,3-Dibehenoyl-2-oleoyl glycerol): A High-Performance Anti-Bloom Agent in Confectionery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bohenin, the commercial name for the synthesized triglyceride 1,3-dibehenoyl-2-oleoyl glycerol (B35011) (BOB). Initially developed as a specialized fat for the confectionery industry, this compound has emerged as a critical component in preventing fat bloom, a common quality defect in chocolate and other fat-based products. This document details the discovery and origin of this compound, its chemical and physical properties, and the established experimental protocols for its synthesis and characterization. The mechanism of action, centered on the principles of lipid crystallization, is also elucidated. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Discovery and Origin

The development of this compound is intrinsically linked to the efforts of the food industry to enhance the shelf-life and aesthetic appeal of chocolate products. The issue of "fat bloom," a whitish-grayish coating that can appear on the surface of chocolate during storage, has been a long-standing challenge. This phenomenon is primarily caused by the polymorphic transition of cocoa butter triglycerides from a less stable form to a more stable, but visually undesirable, crystalline state.

In this context, Fuji Oil Co., Ltd. developed this compound as a novel solution.[1] The company identified 1,3-dibehenoyl-2-oleoyl glycerol (BOB) as a key triglyceride that, when added to chocolate formulations, could effectively inhibit fat bloom. On June 20, 2000, Fuji Oil Co., Ltd. submitted a Generally Recognized as Safe (GRAS) notice (GRN No. 50) to the U.S. Food and Drug Administration (FDA) for the use of this compound in chocolate and chocolate coatings as a tempering aid and anti-bloom agent.[1] The FDA responded in August 2000 with "no questions," signifying its acceptance of this compound's safety for its intended use.[1]

The "discovery" of this compound was therefore not a traditional isolation of a natural product, but rather a targeted synthesis of a specific triglyceride with desired physicochemical properties to address a specific industrial challenge. The origin of this compound lies in the enzymatic interesterification of high oleic acid sunflower oil and behenic acid methyl ester.[2][3]

Chemical and Physical Properties

This compound is a symmetric triacylglycerol with behenic acid (a saturated C22 fatty acid) at the sn-1 and sn-3 positions and oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position. This specific structure imparts unique melting and crystallization properties that are central to its function as an anti-bloom agent.

| Property | Value | Reference |

| Chemical Name | 1,3-dibehenoyl-2-oleoyl glycerol (BOB) | [2][3] |

| Molecular Formula | C65H124O6 | |

| Molecular Weight | 1001.7 g/mol | |

| CAS Number | 77145-68-7 | |

| Physical State | Solid | |

| Intended Use | Tempering aid and anti-bloom agent in chocolate and chocolate coatings | [1] |

| Maximum Usage Level | Not to exceed 5% by weight of the total fat | [1] |

Mechanism of Action: Inhibition of Fat Bloom

The efficacy of this compound as an anti-bloom agent is rooted in its ability to influence the crystallization behavior of cocoa butter. Fat bloom in chocolate is primarily the result of the polymorphic transformation of cocoa butter from its desirable Form V crystal structure to the more stable but visually unacceptable Form VI.

This compound, with its high melting point and stable crystalline form, acts as a seed crystal during the tempering and cooling of chocolate. By introducing stable BOB crystals, the crystallization of cocoa butter into the desired Form V is promoted and stabilized. This targeted seeding inhibits the nucleation and growth of the undesirable Form VI crystals, thereby preventing the formation of fat bloom on the chocolate surface.

Experimental Protocols

Synthesis of 1,3-Dibehenoyl-2-oleoyl glycerol (this compound)

The industrial synthesis of this compound is achieved through enzymatic interesterification, a process that offers high specificity and milder reaction conditions compared to chemical methods.

Materials:

-

High oleic acid sunflower oil (HOSO)

-

Behenic acid methyl ester (BME)

-

Immobilized 1,3-regiospecific lipase (B570770) (e.g., Lipozyme RM IM)

-

Glass reactor with a jacket

-

Super constant temperature water bath

-

Multiple magnetic stirrer

-

Nitrogen gas supply

-

Vacuum oven

Procedure:

-

High oleic acid sunflower oil (HOSO) and behenic acid methyl ester (BME) are dried under vacuum at 55°C for 6 hours.

-

The dried HOSO and BME are mixed in the glass reactor at a specific molar ratio (e.g., 2.5:1 BME to HOSO).[3]

-

The mixture is heated to the reaction temperature (e.g., 72°C) under a nitrogen atmosphere with constant stirring.[3]

-

The immobilized 1,3-regiospecific lipase is added to initiate the interesterification reaction.

-

The reaction is allowed to proceed for a specified duration (e.g., 7.99 hours).[3]

-

Upon completion, the enzyme is separated by filtration.

-

The product mixture is then purified, typically through molecular distillation and solvent fractionation, to yield high-purity 1,3-dibehenoyl-2-oleoyl glycerol.

Characterization of this compound

The purity and composition of the synthesized this compound are critical for its functionality. The following methods are typically employed for its characterization.

4.2.1. Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)

-

Objective: To determine the fatty acid composition of the synthesized triglyceride.

-

Procedure:

-

The triglyceride is transesterified to its corresponding fatty acid methyl esters (FAMEs) using a methanolic solution of potassium hydroxide.

-

The resulting FAMEs are extracted with a nonpolar solvent (e.g., hexane).

-

The extract is injected into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column).

-

The fatty acids are identified by comparing their retention times with those of known standards.

-

The relative amount of each fatty acid is determined by the peak area.

-

4.2.2. Triglyceride Composition by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To determine the composition of different triglycerides in the reaction product.

-

Procedure:

-

The sample is dissolved in a suitable organic solvent.

-

The solution is injected into an HPLC system equipped with a C18 column and an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

-

A gradient elution with a mobile phase consisting of acetonitrile (B52724) and a mixture of n-hexane and isopropanol (B130326) is typically used to separate the triglycerides based on their partition numbers.[4]

-

The triglycerides are identified by comparing their retention times with those of standards or by mass spectrometry.

-

The relative amount of each triglyceride is determined by the peak area.

-

| Analytical Method | Parameter Measured | Typical Values/Observations | Reference |

| Gas Chromatography (GC) | Fatty Acid Composition | High content of Behenic Acid (C22:0) and Oleic Acid (C18:1) | |

| RP-HPLC | Triglyceride Composition | High purity of BOB (TG(22:0/18:1/22:0)) | [4] |

| Differential Scanning Calorimetry (DSC) | Melting and Crystallization Behavior | A distinct high melting point characteristic of the stable β-form | |

| X-Ray Diffraction (XRD) | Crystalline Structure | Confirmation of the desired polymorphic form |

Conclusion

This compound (1,3-dibehenoyl-2-oleoyl glycerol) represents a significant advancement in food science, providing an effective and reliable solution to the persistent problem of fat bloom in chocolate and confectionery products. Its development through targeted enzymatic synthesis showcases the power of lipid engineering to address specific industrial needs. This technical guide has provided a detailed overview of the discovery, properties, mechanism of action, and experimental protocols associated with this compound, offering a valuable resource for researchers and professionals in the fields of food science, lipid chemistry, and product development. The continued study of such structured lipids holds promise for further innovations in food quality and stability.

References

- 1. GRAS Notices [hfpappexternal.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatically catalyzed synthesis of anti-blooming agent 1,3-dibehenoyl-2-oleoyl glycerol in a solvent-free system: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unraveling the In Vitro Mechanisms of Action of Bohenin: An In-Depth Technical Guide

An exhaustive search of publicly available scientific literature and databases has yielded no specific information on a compound referred to as "Bohenin." Consequently, it is not possible to provide an in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

The name "this compound" may refer to a novel or proprietary compound not yet described in published research, a compound known by a different name, or a potential misspelling of an existing substance. Without further clarification or alternative nomenclature, a detailed analysis of its in vitro activities cannot be conducted.

For the benefit of researchers, scientists, and drug development professionals, this guide outlines the typical experimental approaches and data presentation formats that would be employed to elucidate and document the in vitro mechanism of action of a novel compound. This framework can be applied once information on "this compound" becomes available.

I. General Approaches to Elucidating In Vitro Mechanism of Action

The in vitro characterization of a novel compound typically involves a tiered approach, starting with broad phenotypic screening and progressing to more specific target-based assays. The primary areas of investigation often include:

-

Anti-inflammatory Activity: Assessing the compound's ability to modulate inflammatory responses.

-

Induction of Apoptosis: Determining if the compound can trigger programmed cell death, a key mechanism for anti-cancer agents.

-

Enzyme Inhibition: Identifying specific enzymes that are inhibited by the compound.

-

Modulation of Signaling Pathways: Uncovering the intracellular communication networks affected by the compound.

II. Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are examples of standard in vitro assays used to investigate the mechanisms mentioned above.

A. Anti-inflammatory Assays

A common initial assessment of anti-inflammatory potential involves protein denaturation assays.

Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO).

-

Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).

-

Prepare a standard anti-inflammatory drug solution (e.g., Diclofenac sodium) for use as a positive control.

-

-

Assay Procedure:

-

To 5 mL of the BSA solution, add various concentrations of the test compound.

-

A control group should be prepared with the solvent alone.

-

The positive control group receives the standard drug.

-

The mixtures are incubated at 37°C for 20 minutes.

-

Denaturation is induced by heating the samples at 72°C for 5 minutes.

-

After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

-

Data Analysis:

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage inhibition against the compound concentration.

-

B. Apoptosis Induction Assays

Flow cytometry-based assays are frequently used to quantify apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Culture and Treatment:

-

Seed cells (e.g., a cancer cell line) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours).

-

Include an untreated control group.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-positive, PI-negative cells are considered early apoptotic.

-

FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis:

-

The percentage of apoptotic cells in each treatment group is quantified and compared to the control.

-

C. Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the enzyme being studied.

General Protocol for Enzyme Inhibition Assay

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer specific to the enzyme of interest.

-

Prepare solutions of the enzyme, its substrate, and the test compound.

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, enzyme, and various concentrations of the test compound.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using a spectrophotometer, fluorometer, or luminometer).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Calculate the IC50 value for the compound.

-

III. Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Concentration (µg/mL) | % Inhibition of BSA Denaturation |

| 10 | 15.2 ± 1.8 |

| 50 | 48.9 ± 3.5 |

| 100 | 75.6 ± 4.1 |

| 250 | 92.3 ± 2.9 |

| IC50 | 51.5 µg/mL |

Table 2: Hypothetical Apoptosis Induction by this compound in a Cancer Cell Line

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| This compound (10 µM) | 18.7 ± 2.2 | 8.4 ± 1.1 |

| This compound (50 µM) | 45.3 ± 3.9 | 22.1 ± 2.5 |

IV. Visualization of Molecular Pathways

Diagrams created using tools like Graphviz are invaluable for illustrating the complex interactions within signaling pathways.

Example: Hypothetical Signaling Pathway for this compound-Induced Apoptosis

If experiments were to reveal that "this compound" induces apoptosis by inhibiting an anti-apoptotic protein and activating a pro-apoptotic pathway, the following diagram could represent this relationship.

Caption: Hypothetical pathway of this compound-induced apoptosis.

Conclusion

While a specific analysis of "this compound" is not currently possible due to a lack of available data, the framework presented here provides a comprehensive guide for the in vitro characterization of a novel compound. Researchers and drug development professionals are encouraged to apply these principles to elucidate the mechanisms of action of new therapeutic candidates. Should information regarding "this compound" become public, a detailed technical guide will be generated. We recommend that the user verify the compound's name and provide any alternative identifiers to facilitate a more targeted and successful literature search.

Bohenin biological pathway analysis

An in-depth analysis of the biological pathways of "Bohenin" cannot be provided at this time. A comprehensive search of available scientific literature and databases did not yield any information on a compound or molecule specifically named "this compound."

It is possible that "this compound" may be a novel or less-documented substance, a proprietary name not yet in the public domain, or a potential misspelling of a different compound. The search results did retrieve information on other biologically active molecules, such as Buphenine Hydrochloride, Wogonin, and Bufalin, each with distinct mechanisms of action and signaling pathways. However, without a clear identification of "this compound," it is not possible to generate the requested technical guide, including data tables, experimental protocols, and pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the correct nomenclature and spelling. If "this compound" is an alternative name or a newly discovered molecule, further details would be required to conduct a thorough analysis of its biological activities.

The Solubility of Benzoin: A Technical Guide for Researchers

An In-depth Analysis of Benzoin's Solubility Profile in Various Solvents for Applications in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of benzoin (B196080), a widely used organic compound in various industrial and pharmaceutical applications. A thorough understanding of its solubility in different solvents is critical for its use in synthesis, formulation, and as a precursor in drug development. This document, intended for researchers, scientists, and drug development professionals, details quantitative solubility data, experimental methodologies for its determination, and insights into its biological interactions.

Core Data Presentation: Benzoin Solubility

The solubility of benzoin has been experimentally determined in a range of monosolvents and binary solvent mixtures across various temperatures. The following tables summarize the mole fraction solubility (x) of benzoin in selected solvents at different temperatures, as determined by the static method and analyzed via UV-vis spectroscopy.

Table 1: Solubility of Benzoin in Various Monosolvents

| Temperature (K) | Acetone | Ethyl Acetate | Methanol | Ethanol | 1-Propanol | 1-Butanol | Toluene | Acetonitrile | Cyclohexane | Butyl Acetate | Isobutyl Alcohol |

| 273.15 | - | - | 0.0381 | 0.0249 | 0.0195 | 0.0163 | 0.0412 | 0.0415 | 0.0039 | 0.0472 | 0.0142 |

| 283.15 | 0.208 | 0.187 | 0.0513 | 0.0343 | 0.0271 | 0.0226 | 0.0598 | 0.0563 | 0.0059 | 0.0669 | 0.0191 |

| 293.15 | 0.284 | 0.263 | 0.0681 | 0.0465 | 0.0372 | 0.0309 | 0.0845 | 0.0754 | 0.0087 | 0.0934 | 0.0256 |

| 303.15 | 0.379 | 0.361 | 0.0895 | 0.0624 | 0.0506 | 0.0418 | 0.1171 | 0.0999 | 0.0127 | 0.1281 | 0.0342 |

| 313.15 | 0.498 | 0.485 | 0.1162 | 0.0829 | 0.0679 | 0.0561 | 0.1596 | 0.1311 | 0.0184 | 0.1731 | 0.0454 |

| 323.15 | 0.645 | 0.639 | 0.1492 | 0.1091 | 0.0902 | 0.0746 | - | - | - | - | - |

Data compiled from studies published in the Journal of Chemical & Engineering Data.[1][2][3][4][5][6]

General Solubility Trend: The solubility of benzoin in the studied monosolvents generally follows this decreasing order: Ethyl Acetate > Acetone > Butyl Acetate > Toluene > Acetonitrile > Methanol > Ethanol > n-Propanol > n-Butanol > Isobutyl Alcohol > Isopropyl Alcohol > Cyclohexane.[3][6] This trend highlights that polar aprotic solvents and esters are excellent solvents for benzoin, while its solubility is lower in alcohols and significantly lower in non-polar solvents like cyclohexane. As expected, for all solvents, the solubility of benzoin increases with a rise in temperature.[2][4]

Experimental Protocols

The quantitative data presented in this guide was primarily obtained using the static method for solubility determination.

Static Method for Solubility Determination

The static method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The general procedure is as follows:

-

Sample Preparation: An excess amount of the solid solute (benzoin) is added to a known volume or mass of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn.

-

Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique. For benzoin, UV-vis spectroscopy is a common method. A calibration curve is first established by measuring the absorbance of solutions of known benzoin concentrations at a specific wavelength. The concentration of the saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

-

Data Calculation: The solubility is then expressed in the desired units, such as mole fraction, mg/mL, or g/L.

Below is a workflow diagram for the static method of solubility determination.

References

An In-depth Technical Guide on the Interaction of Bohemin with Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Bohemin, a synthetic purine (B94841) derivative, and its primary protein targets, the Cyclin-Dependent Kinases (CDKs). Bohemin has been identified as a potent inhibitor of CDKs, which are crucial regulators of the eukaryotic cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them a significant target for therapeutic intervention. This document details the mechanism of action of Bohemin, its quantitative interaction data with various CDKs, detailed experimental protocols for studying such interactions, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Bohemin and its Target: Cyclin-Dependent Kinases (CDKs)

Bohemin (2-(3-hydroxypropylamino)-6-benzylamino-9-isopropylpurine) is a synthetic compound belonging to a class of purine-based inhibitors of Cyclin-Dependent Kinases. It shares structural similarities with other well-known CDK inhibitors like olomoucine (B1683950) and roscovitine. CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle through distinct phases (G1, S, G2, and M). The activity of these Cyclin-CDK complexes is tightly regulated, and their aberrant activation can lead to uncontrolled cell proliferation, a key characteristic of cancer. Bohemin exerts its anti-proliferative and cytotoxic effects by directly inhibiting the kinase activity of these complexes, leading to cell cycle arrest and apoptosis.

Quantitative Data: Bohemin's Inhibitory Activity Against CDKs

The inhibitory potency of Bohemin against various Cyclin-CDK complexes is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the available IC50 data for Bohemin against key cell cycle-regulating CDKs.

| Target Enzyme | IC50 (µM) |

| CDK1/cyclin B | 0.15 |

| CDK2/cyclin A | 0.7 |

| CDK2/cyclin E | 0.7 |

| CDK5/p35 | 0.2 |

| CDK7/cyclin H | 1.5 |

| CDK9/cyclin T | 0.7 |

Note: Data is compiled from various in vitro kinase assays. Values may vary depending on the specific experimental conditions, such as ATP concentration.

Mechanism of Action and Signaling Pathway

Bohemin functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CDK catalytic subunit, preventing the phosphorylation of key downstream substrates that are essential for cell cycle transitions. One of the most critical pathways affected is the CDK-Retinoblastoma (Rb) pathway, which governs the G1/S phase transition.

In the G1 phase, active CDK4/6 and CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This phosphorylation inactivates pRb, causing it to release the E2F transcription factor. Once liberated, E2F activates the transcription of genes required for DNA synthesis and progression into the S phase. By inhibiting CDK2, Bohemin prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to E2F, thereby repressing the transcription of S-phase genes and causing the cell to arrest in the G1 phase.

Furthermore, inhibition of CDK1/cyclin B, the master regulator of mitosis, by Bohemin leads to cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of Bohemin with CDKs.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the IC50 value of Bohemin against a specific Cyclin-CDK complex using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Purified recombinant Cyclin-CDK enzyme

-

Kinase-specific substrate (e.g., a peptide derived from Histone H1 for CDK1)

-

Bohemin stock solution (e.g., 10 mM in DMSO)

-

ATP solution

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of Bohemin in Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted Bohemin or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.

-

Add 2 µL of the Cyclin-CDK enzyme solution (at a pre-determined optimal concentration) to each well.

-

To initiate the kinase reaction, add 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km value for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Bohemin concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Bohemin concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of a cell population after treatment with Bohemin. It is used to determine if the compound induces arrest at specific phases of the cell cycle (e.g., G1 or G2/M).[1][2][3]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Bohemin

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) / RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of Bohemin (and a vehicle control) for a desired period (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Collect all cells, including those floating in the medium (which may be apoptotic), into a centrifuge tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in the PI/RNase A Staining Solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (e.g., >600 nm).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Bohemin-treated cells to the vehicle-treated control cells to identify cell cycle arrest.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

References

Chemical and Physical Properties of Bohemamine

An in-depth analysis of early-stage research on "Bohenin" reveals a notable ambiguity in the scientific literature, with several distinct compounds identified under similar names. Initial database searches retrieve information for "this compound," a glyceride, as well as "Boonein," "Bauhinin," and "Bohemamine," each with unique chemical structures and biological profiles.[1][2][3][4] Due to the limited available research on "this compound" as a glyceride, this whitepaper will focus on the more extensively studied "Bohemamine," a dimeric bohemamine (B1204589) analog, to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.

Bohemamine is a dimeric analog isolated from the marine-derived Streptomyces spinoverrucosus.[4] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₆N₄O₆ | [4] |

| Molecular Weight | 536.62 g/mol | [4] |

| HRESIMS | m/z 537.2705 [M + H]⁺ | [4] |

Table 1: Physicochemical Properties of Dibohemamine A (a Bohemamine analog)

Biological Activity: Cytotoxicity

Early-stage research has identified cytotoxic activity for analogs of Bohemamine, specifically dibohemamines B and C, against the non-small cell lung cancer (NSCLC) cell line A549.[4]

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Dibohemamine B (Compound 6) | A549 | 0.140 | [4] |

| Dibohemamine C (Compound 7) | A549 | 0.145 | [4] |

Table 2: Cytotoxicity of Dibohemamine Analogs

Experimental Protocols

The following outlines the general experimental workflow for the isolation and initial biological evaluation of Bohemamine analogs as described in the literature.

Caption: General workflow for the isolation, characterization, and initial biological screening of Bohemamine analogs.

Detailed Methodologies

Isolation and Purification of Dibohemamines: The producing strain, Streptomyces spinoverrucosus, was cultured in a suitable medium. The culture broth was then subjected to extraction with an organic solvent. The resulting extract was fractionated using a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure dibohemamine compounds.[4]

Structural Elucidation: The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.[4] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) was employed to elucidate the connectivity of atoms within the molecule. Infrared (IR) spectroscopy was used to identify functional groups, and ultraviolet (UV) spectroscopy was used to characterize the chromophore.[4]

Cytotoxicity Assay: The cytotoxic activity of the isolated compounds was evaluated against the A549 non-small cell lung cancer cell line. While the specific type of cytotoxicity assay (e.g., MTT, XTT) is not detailed in the initial reports, a standard protocol would involve treating the A549 cells with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability would then be measured using a colorimetric or fluorometric method to determine the concentration at which 50% of the cells are inhibited (IC₅₀).

Proposed Signaling Pathways

While the precise signaling pathways affected by Bohemamine have not yet been elucidated in early-stage research, its cytotoxic activity suggests potential interaction with pathways that regulate cell proliferation, survival, and apoptosis. Based on the activity of other natural products with anticancer properties, several pathways could be hypothesized as potential targets for future investigation.

Caption: Hypothesized signaling pathways potentially targeted by Bohemamine leading to its cytotoxic effects.

Further research is necessary to validate these proposed mechanisms of action and to fully understand the therapeutic potential of Bohemamine and its analogs. The preliminary data, however, indicates that this class of compounds warrants further investigation in the context of oncology drug discovery.

References

- 1. This compound | C65H124O6 | CID 71587282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boonein | C9H14O3 | CID 17747980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bauhinin | C15H21NO8 | CID 6442526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery, Characterization and Analog Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bohenin (1,3-Dibehenoyl-2-oleoyl glycerol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohenin, a structured triacylglycerol (TAG) with the chemical name 1,3-dibehenoyl-2-oleoyl glycerol (B35011), is a molecule of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, purification, and its role in metabolic pathways. Detailed experimental protocols and visual representations of relevant biological and experimental workflows are presented to facilitate further research and development.

Physicochemical Properties of this compound

This compound is a triacylglycerol composed of a glycerol backbone esterified with two molecules of behenic acid at the sn-1 and sn-3 positions and one molecule of oleic acid at the sn-2 position. Its molecular and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C65H124O6 | [1] |

| Molecular Weight | 1001.7 g/mol | [1] |

| IUPAC Name | [3-docosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] docosanoate | |

| Synonyms | 1,3-Dibehenoyl-2-oleoyl glycerol, BOB | [2][3] |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through enzymatic interesterification. This method offers high specificity and milder reaction conditions compared to chemical synthesis.

Enzymatic Synthesis of this compound

A common method for synthesizing this compound involves the enzymatic interesterification of a high oleic acid sunflower oil (HOSO) with behenic acid methyl ester (BME) using a 1,3-regiospecific lipase (B570770), such as Lipozyme RM IM, in a solvent-free system.[2][3]

Experimental Protocol: Enzymatic Synthesis of this compound [2][3]

-

Substrate Preparation: Prepare a mixture of high oleic acid sunflower oil (HOSO) and behenic acid methyl ester (BME). The optimal substrate molar ratio of BME to HOSO is 2.5:1.

-

Enzyme Loading: Add the 1,3-regiospecific lipase (e.g., Lipozyme RM IM) to the substrate mixture. The recommended enzyme load is 10% by weight of the total substrates.

-

Pre-equilibration of Enzyme: Prior to the reaction, pre-equilibrate the enzyme to a water activity of 0.28.

-

Reaction Conditions: Conduct the reaction at 72°C for approximately 8 hours with agitation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by analyzing the content of this compound (BOB) and the conversion of BME.

-

Product Yield: Under these optimized conditions, a product mixture containing approximately 32.76% this compound can be achieved, with a BME conversion of 65.16%.[3]

Purification of this compound

Following synthesis, this compound needs to be purified from the reaction mixture, which contains unreacted substrates, byproducts, and the enzyme. A two-step purification process involving molecular distillation and solvent fractionation is effective.[3]

Experimental Protocol: Purification of this compound [3]

-

Removal of Free Fatty Acids: The first step is to remove free fatty acids from the crude product. This is typically achieved using short-range molecular distillation.

-

Solvent Fractionation: The second step involves a two-step solvent fractionation to isolate the high-melting point this compound from other triacylglycerols.

-

Dissolution: Dissolve the product from the molecular distillation step in a suitable solvent (e.g., acetone).

-

Crystallization: Cool the solution to induce the crystallization of the higher melting point fractions, which will be enriched in this compound.

-

Filtration: Separate the crystallized solid (stearin fraction) from the liquid (olein fraction) by filtration.

-

Solvent Removal: Remove the solvent from the stearin (B3432776) fraction, for example, by evaporation under reduced pressure.

-

-

Purity: This purification strategy can yield this compound with a purity of up to 77.14%.[3]

Analytical Methods for this compound Characterization

Several analytical techniques can be employed for the characterization and quantification of this compound and other triacylglycerols.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of triacylglycerol species. Reversed-phase HPLC is commonly used.[4] |

| Gas Chromatography (GC) | Analysis of the fatty acid composition of the triacylglycerols after transesterification to fatty acid methyl esters (FAMEs).[5] |

| Thin-Layer Chromatography (TLC) | A simpler chromatographic method for the separation of different lipid classes, including triacylglycerols, diacylglycerols, and free fatty acids.[4] |

| Mass Spectrometry (MS) | Often coupled with HPLC or GC (LC-MS, GC-MS) for the identification and structural elucidation of triacylglycerols based on their mass-to-charge ratio.[6] |

This compound in Biological Pathways

This compound, as a triacylglycerol, is synthesized in organisms through the de novo triacylglycerol biosynthesis pathway , also known as the Kennedy pathway.[7] This fundamental metabolic pathway is crucial for energy storage.

De Novo Triacylglycerol Biosynthesis (Kennedy Pathway)

The Kennedy pathway involves a series of enzymatic reactions that sequentially acylate a glycerol-3-phosphate backbone.[7][8]

Key Enzymatic Steps:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[7]

-

Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to the sn-2 position of LPA, producing phosphatidic acid (PA).[7]

-

Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG).[7]

-

Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, the esterification of a third fatty acyl-CoA to the sn-3 position of DAG, forming a triacylglycerol, such as this compound.[7]

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a structured triacylglycerol with well-defined physicochemical properties. Its synthesis and purification can be achieved with high efficiency through enzymatic processes followed by physical separation techniques. As a triacylglycerol, it is an integral part of the de novo triacylglycerol biosynthesis pathway, a fundamental process in lipid metabolism. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the fields of lipid chemistry, food science, and drug development, enabling further exploration of the properties and applications of this compound.

References

- 1. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzymatically catalyzed synthesis of anti-blooming agent 1,3-dibehenoyl-2-oleoyl glycerol in a solvent-free system: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

Predicting the Bioactivity of Novel Compounds: A Computational Modeling Approach

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of bioactive compounds are pivotal in drug discovery and development. Traditional experimental screening methods, while essential, can be time-consuming and resource-intensive. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, offer a powerful and efficient alternative for predicting the biological activity of chemical compounds based on their structural features.[1][2][3] These in silico approaches facilitate the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and optimization of lead compounds.[4][5]

This technical guide outlines a comprehensive workflow for predicting the bioactivity of a novel compound, from data acquisition and model development to validation and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

The Computational Bioactivity Prediction Workflow

The process of predicting bioactivity using computational models can be broken down into several key stages. This workflow ensures the development of robust and predictive models.

Caption: A generalized workflow for computational bioactivity prediction.

Methodologies and Experimental Protocols

Data Acquisition and Curation

The foundation of any predictive model is high-quality data. For a novel compound, initial experimental data on its bioactivity (e.g., IC50, EC50, Ki) against a specific biological target is required. Public and commercial databases are also valuable sources of data for training and testing models.

Experimental Protocol: In Vitro Bioactivity Assay (General Example)

-

Target Preparation: Isolate and purify the target protein or prepare the cell line of interest.

-

Compound Preparation: Prepare a stock solution of the test compound and create a series of dilutions.

-

Assay Execution: Incubate the target with the test compound at various concentrations.

-

Signal Detection: Measure the biological response using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

-

Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the bioactivity value (e.g., IC50).

Data Curation: Raw data must be curated to ensure consistency and remove errors. This involves standardizing chemical structures, removing duplicates, and handling missing data.

Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the physicochemical and structural properties of a molecule.[2] They can be categorized as 1D, 2D, or 3D descriptors.

-

1D Descriptors: Molecular weight, atom counts.

-

2D Descriptors: Topological indices, molecular connectivity indices.

-

3D Descriptors: Molecular shape, surface area, volume.

Software packages are used to calculate a wide range of descriptors for each molecule in the dataset.[6]

Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[2][3]

Equation: Biological Activity = f (Molecular Descriptors)

Various statistical and machine learning algorithms can be used to build QSAR models.[1]

| Modeling Technique | Description |

| Multiple Linear Regression (MLR) | A statistical method that uses a linear equation to model the relationship between a dependent variable and one or more independent variables.[7][8] |

| Support Vector Machine (SVM) | A supervised machine learning algorithm that can be used for both classification and regression tasks.[9] |

| Artificial Neural Networks (ANN) | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.[10] |

| Random Forest (RF) | An ensemble learning method that operates by constructing a multitude of decision trees at training time. |

| Bayesian Modeling | A statistical method based on Bayes' theorem that can be used to predict the likelihood of a molecule being active.[11] |

Model Validation: It is crucial to validate the developed model to assess its predictive power and robustness.[7]

| Validation Method | Description | Key Parameters |

| Internal Validation | Assesses the stability of the model using the training data. | R², Q² (Cross-validated R²) |

| External Validation | Evaluates the predictive performance of the model on an independent test set. | R²pred (Predictive R²) |

Potential Signaling Pathways

While the specific signaling pathways affected by a novel compound like "Bohenin" are unknown, many bioactive natural products are known to modulate key cellular signaling cascades involved in cell proliferation, survival, and inflammation. The following diagrams illustrate generalized representations of such pathways that are often investigated.

Generalized Cell Proliferation and Survival Pathway

This pathway is frequently targeted by anti-cancer agents. Natural products like Bufalin have been shown to regulate the PI3K/Akt/mTOR pathway.[12][13]

Caption: A simplified diagram of a cell proliferation and survival pathway.

Generalized Inflammatory Signaling Pathway

Chronic inflammation is implicated in various diseases. The JAK/STAT pathway is a key regulator of inflammation and is a target for many therapeutic agents.[12][13] Wogonin is another natural product known to modulate inflammatory pathways.[14]

Caption: A simplified diagram of an inflammatory signaling pathway.

Conclusion

Computational modeling, particularly QSAR, provides a valuable framework for predicting the bioactivity of novel compounds.[3][15] By integrating experimental data with robust computational methodologies, researchers can significantly accelerate the drug discovery process. This technical guide offers a foundational workflow and highlights key considerations for applying these powerful predictive tools. The successful application of these models will depend on the quality of the input data and the rigorous validation of the developed models. While specific information on "this compound" remains elusive, the principles outlined here are broadly applicable to the study of any new chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. ddg-pharmfac.net [ddg-pharmfac.net]

- 4. QSAR-Based Virtual Screening of Natural Products Database for Identification of Potent Antimalarial Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 6. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computer modeling in predicting the bioactivity of human 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bayesian Models Leveraging Bioactivity and Cytotoxicity Information for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]

A Note on the Topic: Initial literature searches for "Bohenin" did not yield information on a compound with that specific name. It is presumed that this may be a typographical error or a less common name for a related compound. This guide will therefore focus on Bergenin (B1666849) , a structurally related and extensively researched natural product that aligns with the likely interests of researchers in this field.

Bergenin is a C-glucoside of 4-O-methyl gallic acid, naturally occurring in several plant species, including those of the Bergenia genus.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, immunosuppressive, neuroprotective, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the current state of research on Bergenin and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Biological Data

The biological activities of Bergenin and its synthesized derivatives have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of their potency in various assays.

Table 1: Immunosuppressive Activity of Bergenin Derivatives

| Compound | Description | Assay | IC50 (µM) | Reference |

| 7 | Bergenin derivative | Inhibition of mouse splenocyte proliferation | 3.52 | [3] |

| 13 | Bergenin derivative | Inhibition of mouse splenocyte proliferation | 5.39 | [3] |

Table 2: Antioxidant Activity of Bergenin and its Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Bergenin | DPPH radical scavenging | 12.04 - 24.20 | [4] |

| Bergenin | Hydrogen peroxide radical scavenging | 32.54 | [5] |

| Bergenin | ABTS radical scavenging | 31.56 - 75.06 | [5] |

| Bergenin | Nitric oxide scavenging | 2.98 - 785.63 | [5] |

| 11-O-galloylbergenin | DPPH radical scavenging | 7.45 ± 0.2 | [6] |

| 11-O-galloylbergenin | Reducing power assay (EC50) | 5.39 ± 0.28 | [6] |

Table 3: Antiplasmodial Activity of Bergenin and its Derivative

| Compound | Strain | IC50 (µM) | Reference |

| Bergenin | Plasmodium falciparum (D10, chloroquine (B1663885) sensitive) | < 8 | [7] |

| 11-O-galloylbergenin | Plasmodium falciparum (D10, chloroquine sensitive) | < 8 | [7] |

Key Experimental Protocols

This section details the methodologies for the synthesis of Bergenin derivatives and the evaluation of their biological activities as cited in the literature.

Synthesis of Bergenin Derivatives (General Procedure)[3]

This protocol describes the synthesis of alkylated Bergenin derivatives.

Materials:

-

Bergenin

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Alkyl bromide (e.g., 1-bromopentane, 1-bromohexane)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., CH2Cl2/CH3OH)

Procedure:

-

Dissolve Bergenin (1 equivalent) in DMF.

-

Add K2CO3 (1.5 equivalents) and KI (10% mmol).

-

Add the respective alkyl bromide (1.5-2.5 equivalents).

-

Heat the reaction mixture to 60-80°C and stir overnight.

-

Evaporate the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel using a suitable solvent system (e.g., CH2Cl2/CH3OH = 25:1) to obtain the desired derivative.

Immunosuppressive Activity Assay (Mouse Splenocyte Proliferation)[3]

This assay evaluates the effect of compounds on the proliferation of mouse splenocytes induced by Concanavalin A (Con A).

Materials:

-

Mouse splenocytes

-

Concanavalin A (Con A)

-

CCK-8 (Cell Counting Kit-8)

-

Bergenin derivatives

Procedure:

-

Prepare mouse splenocyte suspension.

-

Seed the splenocytes in 96-well plates.

-

Treat the cells with various concentrations of the Bergenin derivatives.

-

Stimulate the cells with Con A.

-

Incubate the plates for a specified period.

-

Add CCK-8 solution to each well and incubate further.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

DPPH Radical Scavenging Assay[8][9]

This protocol measures the free radical scavenging activity of the compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or other suitable solvent

-

Bergenin or its derivatives

-

Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

-

Prepare a stock solution of DPPH in the chosen solvent.

-

Prepare solutions of the test compounds and the positive control at various concentrations.

-

Mix the DPPH solution with the test compound solutions.

-

Incubate the mixture in the dark at room temperature for a specified time.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

The percentage of scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.

-

The IC50 value, the concentration of the sample that scavenges 50% of the DPPH free radicals, is then determined.

Signaling Pathways and Mechanisms of Action

Bergenin exerts its diverse biological effects by modulating several key signaling pathways. Diagrams illustrating these mechanisms are provided below.

Bergenin has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[8][9] In the context of cancer, Bergenin targets deregulated signaling pathways such as ERK1/2, JAK/STAT, and STAT3/Akt to inhibit cell proliferation and induce apoptosis.[10] Furthermore, its neuroprotective effects in diabetic neuropathy are linked to the modulation of AMPK and NF-κB signaling.[11] In the context of mycobacterial infections, Bergenin enhances T helper 1 responses by activating the MAP kinase pathway in macrophages.[12]

Caption: Bergenin's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Caption: Biosynthetic pathway of Bergenin in plants.

Caption: Experimental workflow for the synthesis of Bergenin derivatives.

Conclusion

Bergenin and its derivatives represent a promising class of natural compounds with a wide range of therapeutic potentials. Their activities are well-documented across numerous studies, with quantitative data supporting their efficacy. The mechanisms of action, primarily involving the modulation of key inflammatory and cell signaling pathways, provide a solid foundation for further drug development. The experimental protocols outlined in this guide offer a starting point for researchers looking to explore the synthesis and biological evaluation of these valuable compounds. Future research should focus on optimizing the pharmacokinetic properties of Bergenin derivatives and conducting further preclinical and clinical studies to validate their therapeutic applications.

References

- 1. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity, pharmacology and synthesis of bergenin and its derivatives: potential materials for therapeutic usages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. The Phytochemical Bergenin Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Bohenin: An In-depth Technical Safety and Toxicity Profile

An analysis for researchers, scientists, and drug development professionals.

Introduction

Bohenin, chemically identified as glycerol (B35011) 1,3-dibehenate 2-oleate (BOB), is a triglyceride used in the food industry as a tempering aid and anti-bloom agent, particularly in chocolate and chocolate coatings. This technical guide provides a comprehensive overview of the available safety and toxicity data on this compound, with a focus on its regulatory status, preclinical safety studies, and the methodologies employed in its evaluation. While publicly available data is limited, this guide synthesizes the existing information to provide a profile for researchers and professionals in drug development and food science.

Regulatory Status and Identification

Summary of Toxicological Studies

The GRAS notification for this compound references unpublished toxicity and mutagenicity studies.[1] While the full details of these studies are not publicly available, the FDA's "no questions" response to the GRAS notice indicates that the provided data were sufficient to support the safety of this compound for its specified use. The safety assessment of this compound also relies on the metabolic fate of its constituents, behenic acid and oleic acid, which are common dietary fatty acids with well-established safety profiles.

Due to the limited public availability of specific quantitative data from dedicated studies on this compound, a detailed summary table cannot be constructed at this time. However, information on related compounds provides some context for the safety of its components.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are contained within the unpublished GRAS petition GRP 4G0407 and are not publicly accessible. However, standard toxicological testing protocols as mandated by regulatory agencies such as the FDA and the Organisation for Economic Co-operation and Development (OECD) were likely followed. Below is a generalized workflow for the types of studies that would have been conducted to support the GRAS notification.

Caption: Generalized workflow for preclinical safety assessment and regulatory submission for a food ingredient like this compound.

Metabolism and Potential Signaling Pathways

This compound, as a triglyceride, is expected to be hydrolyzed in the gastrointestinal tract by lipases into its constituent fatty acids (behenic acid and oleic acid) and glycerol. These components are then absorbed and enter into normal lipid metabolism pathways.

There is currently no publicly available information to suggest that this compound directly interacts with or modulates specific signaling pathways in a manner that would be of toxicological concern at its intended levels of consumption. The safety evaluation of this compound relies on the well-understood metabolic fate of its components.

The diagram below illustrates the expected metabolic fate of this compound.

References

Unraveling the Pharmacokinetics of Bohenin: A Comprehensive Analysis

The initial search for the pharmacokinetic properties of a compound referred to as "Bohenin" has yielded no specific results within the current scientific literature. This suggests that "this compound" may be a novel or uncharacterized substance, a proprietary code name not yet in the public domain, or potentially a misspelling of a known compound.

For researchers, scientists, and drug development professionals, understanding the pharmacokinetics of a new chemical entity is a cornerstone of preclinical and clinical development. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) govern the concentration and duration of a drug's action at its target site, ultimately determining its efficacy and safety profile.[1][2][3][4][5]

To proceed with an in-depth analysis as requested, clarification on the precise chemical identity of "this compound" is essential. Should this compound be a flavonoid, for instance, its pharmacokinetic profile would likely involve deglycosylation prior to absorption, followed by extensive metabolism.[6] The route of administration, formulation, and chemical properties of a drug significantly influence its bioavailability.[2] For orally administered drugs, first-pass metabolism in the gut wall or liver can substantially reduce the amount of active compound reaching systemic circulation.[2]

General Methodologies in Pharmacokinetic Profiling